(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid
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Overview
Description
(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: The major products are substituted amines or amides, depending on the electrophile used.
Scientific Research Applications
(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of peptides and other compounds .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected amino acids: Cbz groups are stable under acidic and basic conditions but require catalytic hydrogenation for removal.
Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids: Fmoc groups are removed under basic conditions, offering an alternative to Boc protection.
Uniqueness
The tert-butoxycarbonyl (Boc) group is unique due to its ease of removal under mild acidic conditions, making it highly suitable for peptide synthesis. Its stability and compatibility with various reaction conditions make it a preferred choice for protecting amines .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H19NO4/c1-7(9(13)14)6-8(2)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
OXFXXEYPPBEIQO-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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